molecular formula C4H2N4OS B13406817 6-Hydroxy-8-thiapurine CAS No. 7598-41-6

6-Hydroxy-8-thiapurine

Cat. No.: B13406817
CAS No.: 7598-41-6
M. Wt: 154.15 g/mol
InChI Key: RYRDPYFHJVZVFA-UHFFFAOYSA-N
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Description

6-Hydroxy-8-thiapurine is a thiopurine derivative known for its significant biological and chemical properties. Thiopurines, including this compound, are a class of compounds that have been extensively studied for their immunosuppressive, anti-inflammatory, and anticancer activities . These compounds are structurally similar to purines, which are essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-thiapurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-mercaptopurine with hydroxylating agents to introduce the hydroxyl group at the 6th position . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-8-thiapurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-8-thiapurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-thiapurine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. This incorporation disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and interferes with the synthesis of guanine nucleotides .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-8-thiapurine is unique due to its specific hydroxylation at the 6th position, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

7598-41-6

Molecular Formula

C4H2N4OS

Molecular Weight

154.15 g/mol

IUPAC Name

6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9)

InChI Key

RYRDPYFHJVZVFA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NSN=C2C(=O)N1

Origin of Product

United States

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